2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
説明
特性
IUPAC Name |
2-cyclopentyl-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-13-5-7-14(8-6-13)24-17-15(10-21-24)18(26)23(11-20-17)22-16(25)9-12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJNZDHBPCPJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structural features, including a cyclopentyl group and a 4-fluorophenyl moiety, contribute to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Synthesis
The synthesis of this compound typically involves several key chemical reactions designed to optimize yield and purity while maintaining the structural integrity of the final product. The general synthetic pathway includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the cyclopentyl and 4-fluorophenyl groups through substitution reactions.
- Acetylation to form the final acetamide product.
The primary mechanism by which 2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibits its biological activity is through competitive inhibition of CDK2. This inhibition leads to significant alterations in downstream signaling pathways that are associated with cell proliferation and survival, making it a candidate for cancer therapeutics.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, it has shown IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These results indicate a strong potential for use in anticancer therapies.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 97 |
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar pyrazolo[3,4-d]pyrimidines:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(1-(4-chlorophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin) | Chlorophenyl instead of fluorophenyl | CDK inhibition | Higher cytotoxicity against specific cell lines |
| N-(cyclopropyl)-6-methylthieno[3,2-d]pyrimidine | Different heterocyclic structure | Antitumor properties | Targets different kinases |
| 6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine | Trifluoromethyl group | Antiviral activity | Potential use in viral infections |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance:
- A study published in Molecular Cancer Therapeutics reported that treatment with 2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide resulted in significant tumor regression in xenograft models of breast and colon cancer.
- Another investigation focused on its safety profile indicated minimal toxicity at therapeutic doses, suggesting a favorable therapeutic index.
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility : Methoxy groups (e.g., 3-methoxyphenyl in ) introduce polarity, improving aqueous solubility compared to the cyclopentyl group in the target compound. Conversely, the cyclopentyl group likely enhances membrane permeability due to increased lipophilicity.
Steric Considerations : Ortho-substitution (e.g., 2-methoxyphenyl in ) may hinder interactions with flat binding pockets common in kinase targets compared to the target compound’s para-substituted fluorophenyl.
Spectroscopic and Structural Analysis
NMR studies of related pyrazolo-pyrimidine derivatives (e.g., ) reveal that substituents at specific positions (e.g., regions A and B in ) significantly alter chemical shifts. For instance:
- The cyclopentyl group in the target compound would likely cause upfield/downfield shifts in protons adjacent to the acetamide linkage compared to methyl or methoxyphenyl analogs.
- Fluorine atoms in the 4-fluorophenyl group produce distinct ¹⁹F NMR signals, aiding in structural verification .
Q & A
Q. What computational tools predict off-target interactions?
- Methodological Answer : Use SwissTargetPrediction or Pharos for off-target profiling. Validate with BioLayer Interferometry (BLI) for binding kinetics to unrelated targets (e.g., GPCRs). Combine with transcriptomics (RNA-seq) to assess downstream pathway activation .
Data Contradiction Resolution
Q. How to reconcile discrepancies in biological activity across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Perform counter-screens in isogenic cell lines (e.g., wild-type vs. target-knockout). Validate using orthogonal methods (e.g., Western blot for target phosphorylation vs. cell viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
